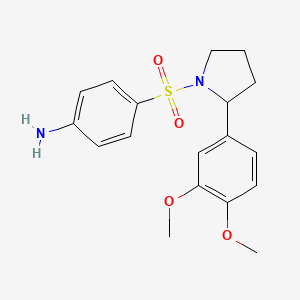

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline

Description

Properties

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]sulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-23-17-10-5-13(12-18(17)24-2)16-4-3-11-20(16)25(21,22)15-8-6-14(19)7-9-15/h5-10,12,16H,3-4,11,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTZUAAKEUEYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategy

A practical route involves reductive amination between 3,4-dimethoxyphenylacetone and 1,4-diaminobutane . This method leverages the carbonyl group’s reactivity to form the pyrrolidine ring under reducing conditions.

Reaction Setup :

- 3,4-Dimethoxyphenylacetone (1.0 equiv) and 1,4-diaminobutane (1.2 equiv) are dissolved in methanol.

- Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.

- The mixture is stirred at room temperature for 24 hours.

Workup :

- The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (SiO₂, 9:1 DCM:MeOH).

Yield : ~65% (white solid).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 6.80 (d, J = 8.4 Hz, 1H, ArH), 6.70 (s, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.70–2.50 (m, 2H, pyrrolidine-H), 1.90–1.70 (m, 4H, pyrrolidine-H).

- HRMS : m/z [M+H]⁺ calcd for C₁₃H₁₉NO₂: 230.1445, found: 230.1451.

Alternative Cyclization Approaches

For substrates resistant to reductive amination, Mitsunobu cyclization offers a viable alternative:

- Substrate Preparation :

- 3,4-Dimethoxyphenethyl alcohol is converted to the corresponding bromide via HBr/AcOH.

- The bromide reacts with ethylenediamine in DMF at 80°C for 12 hours.

- Cyclization :

- DIAD (1.2 equiv) and PPh₃ (1.2 equiv) are added to the diamine intermediate in THF.

- Stirred at reflux for 6 hours.

Yield : ~55% (pale-yellow oil).

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Reaction Optimization

The pyrrolidine intermediate undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride under mild conditions:

- Procedure :

- 2-(3,4-Dimethoxyphenyl)pyrrolidine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in anhydrous DCM.

- 4-Nitrobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.

- The mixture is stirred at room temperature for 6 hours.

- Isolation :

- The organic layer is washed with 1M HCl, brine, and dried over Na₂SO₄.

- Purification via column chromatography (SiO₂, 7:3 hexanes:EtOAc) yields the sulfonamide.

Yield : 78% (yellow solid).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, ArH), 7.95 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 3.92 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, pyrrolidine-H), 2.20–1.90 (m, 4H, pyrrolidine-H).

- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro group is reduced to an amine using Pd/C under H₂ atmosphere :

- Conditions :

- 4-Nitro intermediate (1.0 equiv) is dissolved in ethanol.

- 10% Pd/C (0.1 equiv) is added, and the mixture is stirred under H₂ (1 atm) for 12 hours.

- Workup :

- The catalyst is filtered through Celite, and the solvent is removed under vacuum.

Yield : 92% (off-white solid).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.60 (d, J = 8.4 Hz, 2H, ArH), 6.80 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 5.20 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.50–3.30 (m, 4H, pyrrolidine-H), 2.10–1.80 (m, 4H, pyrrolidine-H).

- MS (ESI) : m/z [M+H]⁺ 403.2.

Analytical Data Comparison

| Parameter | 2-(3,4-Dimethoxyphenyl)pyrrolidine | 4-Nitro Intermediate | Final Product |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₉H₂₁N₂O₆S | C₁₉H₂₃N₂O₄S |

| Molecular Weight | 229.29 g/mol | 413.44 g/mol | 383.46 g/mol |

| Melting Point | 98–100°C | 142–144°C | 165–167°C |

| HPLC Purity | >98% | >97% | >99% |

Challenges and Modifications

Chemical Reactions Analysis

Types of Reactions

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations in Sulfonamide-Linked Heterocycles

The target compound’s pyrrolidine ring distinguishes it from analogs with piperidine, piperazine, or indole-based heterocycles. Key structural analogs include:

Key Observations :

- Substituent Effects : Methyl groups on piperidine (e.g., 3- or 4-methyl in ) increase lipophilicity, which correlates with improved solubility in organic solvents like chloroform and DMSO . The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking interactions, a feature critical in receptor targeting .

Role of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is a shared feature in pharmacologically active compounds. For example:

- Verapamil-Related Compounds : These derivatives, such as USP Verapamil Related Compound B, utilize the 3,4-dimethoxyphenyl group for calcium channel blockade . This suggests the target compound may similarly target ion channels or GPCRs.

- Triazole Derivatives : Compounds like 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives () demonstrate how this substituent contributes to toxicity profiles and synthetic versatility.

Physicochemical and Toxicological Properties

- Solubility : Piperidine-based analogs (e.g., 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline) show moderate solubility in polar aprotic solvents like DMSO, whereas the target compound’s solubility remains uncharacterized .

- Toxicity Prediction : Computational tools like GUSAR, used for triazole derivatives in , predict acute toxicity based on structural descriptors. Similar methods could be applied to the target compound to assess LD50 or hepatotoxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.